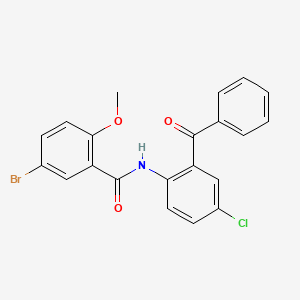![molecular formula C14H28N2O B4999965 (4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4999965.png)
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, commonly referred to as MEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEM belongs to a class of compounds known as arylalkylamines, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of MEM involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which are known to play a role in regulating mood and emotion. By increasing the levels of these neurotransmitters, MEM is thought to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that MEM has a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, MEM has been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential therapeutic applications in the treatment of a range of conditions, including neurodegenerative diseases and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MEM in lab experiments is its high potency. MEM has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of using MEM in lab experiments is its limited solubility in water. This can make it difficult to administer MEM in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MEM. One area of interest is in the development of MEM analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the potential use of MEM in the treatment of other conditions, such as chronic pain and addiction. Finally, there is a need for further research to better understand the mechanism of action of MEM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, MEM is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. MEM has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to using MEM in lab experiments, it remains a useful tool for studying the role of neurotransmitters in the brain. There are several future directions for research on MEM, including the development of analogs with improved pharmacokinetic properties and the potential use of MEM in the treatment of other conditions.
Métodos De Síntesis
The synthesis of MEM involves the reaction of 4-methylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of MEM as a white crystalline powder with a melting point of approximately 150°C.
Aplicaciones Científicas De Investigación
MEM has been studied extensively for its potential therapeutic applications. One of the most promising applications of MEM is in the treatment of depression and anxiety disorders. Studies have shown that MEM has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant medications. In addition, MEM has been shown to have fewer side effects compared to SSRIs, making it a potentially safer alternative.
Propiedades
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-3-5-14(6-4-13)15-7-2-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFIDUALVRQTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999889.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4999890.png)



![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)